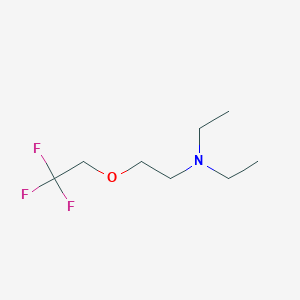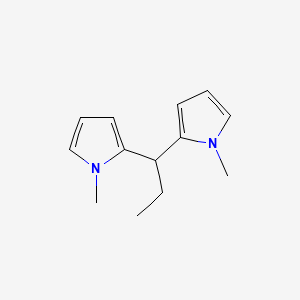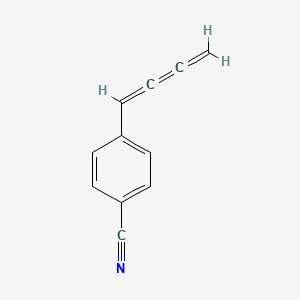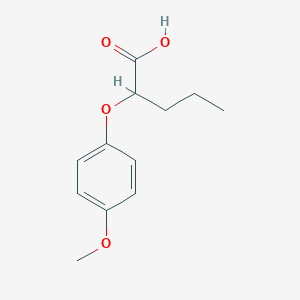stannane CAS No. 923056-92-2](/img/structure/B14196662.png)
[(9H-Fluorene-1-carbonyl)oxy](triphenyl)stannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9H-Fluorene-1-carbonyl)oxystannane is a chemical compound that belongs to the class of organotin compounds It is characterized by the presence of a fluorene moiety attached to a triphenylstannane group through a carbonyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluorene-1-carbonyl)oxystannane typically involves the reaction of 9H-fluorene-1-carbonyl chloride with triphenylstannane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonyl chloride. The general reaction scheme is as follows:
9H-Fluorene-1-carbonyl chloride+Triphenylstannane→(9H-Fluorene-1-carbonyl)oxystannane
The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to avoid any unwanted side reactions. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for (9H-Fluorene-1-carbonyl)oxystannane are not well-documented, the general principles of organotin compound synthesis can be applied. Large-scale production would likely involve optimized reaction conditions, including temperature control, solvent recycling, and purification steps such as recrystallization or chromatography to ensure high purity of the final product.
化学反応の分析
Types of Reactions
(9H-Fluorene-1-carbonyl)oxystannane can undergo various chemical reactions, including:
Oxidation: The fluorene moiety can be oxidized to form fluorenone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The triphenylstannane group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Fluoren-1-ylmethanol derivatives.
Substitution: Various substituted fluorene derivatives depending on the nucleophile used.
科学的研究の応用
(9H-Fluorene-1-carbonyl)oxystannane has several applications in scientific research:
Biology: Potential use in the study of organotin compounds’ biological activity and their interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (9H-Fluorene-1-carbonyl)oxystannane involves its interaction with molecular targets through its organotin moiety. Organotin compounds are known to interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The fluorene moiety can also participate in π-π interactions with aromatic residues in proteins, further modulating their activity. The exact pathways and molecular targets depend on the specific biological context and the nature of the interacting biomolecules.
類似化合物との比較
(9H-Fluorene-1-carbonyl)oxystannane can be compared with other organotin compounds such as:
Tributyltin hydride (Tributylstannane): Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in the synthesis of other organotin compounds.
Fluorene derivatives: Compounds like 9H-fluorene and fluorenone, which share the fluorene core structure but differ in their functional groups.
特性
CAS番号 |
923056-92-2 |
|---|---|
分子式 |
C32H24O2Sn |
分子量 |
559.2 g/mol |
IUPAC名 |
triphenylstannyl 9H-fluorene-1-carboxylate |
InChI |
InChI=1S/C14H10O2.3C6H5.Sn/c15-14(16)12-7-3-6-11-10-5-2-1-4-9(10)8-13(11)12;3*1-2-4-6-5-3-1;/h1-7H,8H2,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChIキー |
MBZXGCHQUFSDDK-UHFFFAOYSA-M |
正規SMILES |
C1C2=CC=CC=C2C3=C1C(=CC=C3)C(=O)O[Sn](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Hydroxy-6-[(4-hydroxyphenyl)methyl]-2H-pyran-2-one](/img/structure/B14196587.png)
silane](/img/structure/B14196595.png)
![N-(2,4-Difluorophenyl)-3-[4-(4-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B14196610.png)


![(1S,2R)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14196637.png)
![Benzene, 1,2,3-trimethoxy-4-[(4-methoxyphenyl)methyl]-](/img/structure/B14196639.png)
![10-(Hex-5-yn-1-yl)-3,7,8-trimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14196645.png)


![N-[(2S,3R)-1,3-Dihydroxynonan-2-yl]-4-heptylbenzamide](/img/structure/B14196655.png)



